alpha-Methylene-gamma-butyrolactone

Description

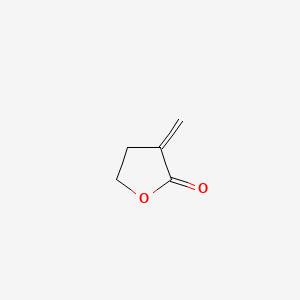

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLDEZOOOSBFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70748-25-3 | |

| Record name | 2(3H)-Furanone, dihydro-3-methylene-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70748-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2074663 | |

| Record name | 2(3H)-Furanone, dihydro-3-methylene- ( | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-65-9 | |

| Record name | Tulipalin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylene butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tulipalin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-3-methylene- ( | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-methylene-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLENE BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362Y256BOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Bioactivity: A Technical Guide to the Isolation and Characterization of α-Methylene-γ-butyrolactone Natural Products

For Researchers, Scientists, and Drug Development Professionals

The α-methylene-γ-butyrolactone moiety is a key pharmacophore found in a vast array of natural products, particularly in sesquiterpene lactones isolated from plants of the Asteraceae family.[1][2] These compounds exhibit a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[3] Their mechanism of action is often attributed to the high reactivity of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, forming covalent bonds with biological nucleophiles like cysteine residues in proteins.[1][2] This guide provides an in-depth overview of the methodologies for the successful isolation and comprehensive characterization of this important class of natural products.

Isolation Methodologies: From Plant Matrix to Pure Compound

The journey from a complex plant extract to a purified α-methylene-γ-butyrolactone involves a multi-step process combining extraction and chromatographic techniques.

Extraction

The initial step is the efficient extraction of the target compounds from the plant material. The choice of solvent is critical and is dictated by the polarity of the target lactones.

Experimental Protocol: General Solvent Extraction of Sesquiterpene Lactones

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, flowers) at room temperature to a constant weight and grind it into a fine powder to increase the surface area for extraction.

-

Maceration: Soak the powdered plant material in a suitable organic solvent. Polar organic solvents like methanol, ethanol, or acetonitrile are often effective for extracting sesquiterpene lactones.[4] A general ratio is 10 g of plant material to 100 mL of solvent.[5]

-

Agitation: Agitate the mixture for an extended period, for instance, by shaking for 1 hour followed by sonication for 30 minutes, to ensure efficient extraction.[5]

-

Filtration: Separate the solvent extract from the solid plant material by filtration.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[5]

-

Solvent Partitioning (Optional): The crude extract can be further fractionated by liquid-liquid extraction. For example, the extract can be dissolved in a methanol/water mixture and then partitioned with a non-polar solvent like hexane to remove lipids and other non-polar compounds. The target lactones can then be extracted from the aqueous methanol phase using a solvent of intermediate polarity, such as ethyl acetate or dichloromethane.

Chromatographic Purification

Due to the complexity of the crude extract, chromatographic methods are essential for the isolation of individual α-methylene-γ-butyrolactones.

1.2.1. Column Chromatography

Column chromatography is a widely used technique for the initial separation of compounds from the crude extract. The choice of stationary phase and mobile phase is crucial for achieving good separation.

Experimental Protocol: Column Chromatography of a Sesquiterpene Lactone-Containing Extract

-

Column Packing:

-

Select a glass column of appropriate size.

-

Plug the bottom of the column with glass wool.[6]

-

Add a layer of sand.[6]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle into a packed bed.[7]

-

Add another layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon solvent addition.[6]

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).[7]

-

Alternatively, for samples not readily soluble, use a "dry loading" technique by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[7]

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[8]

-

Collect fractions of the eluate.

-

-

Analysis of Fractions:

-

Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds.

-

Combine fractions containing the same compound and evaporate the solvent.

-

1.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain highly pure compounds, preparative HPLC is the method of choice.[9][10] Reversed-phase chromatography is commonly employed for the separation of sesquiterpene lactones.[9]

Experimental Protocol: Preparative HPLC Purification of an α-Methylene-γ-butyrolactone

-

System Preparation:

-

Equip the HPLC system with a preparative scale column (e.g., C18 reversed-phase).

-

Prepare the mobile phase, typically a mixture of acetonitrile and water or methanol and water.[5]

-

Degas the mobile phase to prevent bubble formation.

-

-

Method Development (Analytical Scale):

-

Develop a separation method on an analytical scale HPLC system using an analytical C18 column to determine the optimal mobile phase composition and gradient for separating the target compound.

-

-

Scale-Up to Preparative Scale:

-

Transfer the optimized method to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.

-

-

Sample Injection and Fraction Collection:

-

Dissolve the partially purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm filter.

-

Inject the sample onto the preparative column.

-

Collect fractions corresponding to the peak of the target compound, guided by a UV detector (typically at 210 nm for parthenolide).[5]

-

-

Post-Purification:

-

Combine the pure fractions.

-

Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.

-

Structural Characterization: Elucidating the Molecular Architecture

Once a pure compound is isolated, a combination of spectroscopic techniques is used to determine its chemical structure.

Spectroscopic Data for Representative α-Methylene-γ-butyrolactones

The following table summarizes typical spectroscopic data for the parent α-methylene-γ-butyrolactone and a well-known natural product, Parthenolide.

| Compound | Molecular Formula | 1H NMR (CDCl3) δ (ppm) | 13C NMR (CDCl3) δ (ppm) | Key IR (cm-1) | Mass Spectrometry (m/z) |

| α-Methylene-γ-butyrolactone | C5H6O2 | 6.2 (t, 1H), 5.6 (t, 1H), 4.3 (t, 2H), 2.9 (m, 2H)[11] | 171.49, 134.40, 122.98, 66.06, 28.16[11] | ~1760 (C=O, lactone), ~1660 (C=C)[12] | [M+H]+ = 99 |

| Parthenolide | C15H20O3 | ~6.2 (d, 1H), ~5.5 (d, 1H), other signals for the sesquiterpene scaffold. | ~170 (C=O, lactone), ~140 (C=C, exocyclic methylene), ~120 (C=C, exocyclic methylene), other signals. | ~1770 (C=O, lactone), ~1655 (C=C) | [M+H]+ = 249 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is the most powerful tool for elucidating the complete chemical structure of a natural product. For α-methylene-γ-butyrolactones, characteristic signals include:

-

¹H NMR: Two distinct signals for the exocyclic methylene protons, typically between 5.5 and 6.5 ppm.[11] The protons on the carbon adjacent to the lactone oxygen appear at a downfield chemical shift.

-

¹³C NMR: A signal for the lactone carbonyl carbon around 170 ppm, and two signals for the exocyclic double bond between 120 and 140 ppm.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can aid in structure elucidation.[13][14] For many sesquiterpene lactones, common fragmentation pathways involve the loss of side chains and neutral molecules like water and carbon monoxide.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For α-methylene-γ-butyrolactones, key characteristic absorption bands include:

-

A strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically in the range of 1750-1780 cm⁻¹.[12]

-

An absorption band for the carbon-carbon double bond (C=C) stretching vibration of the exocyclic methylene group, usually around 1660 cm⁻¹.[12]

Visualizing Workflows and Biological Action

General Experimental Workflow

The overall process for the isolation and characterization of α-methylene-γ-butyrolactone natural products can be summarized in the following workflow:

Biological Signaling Pathway: Inhibition of NF-κB

Many α-methylene-γ-butyrolactone-containing natural products, such as parthenolide, exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16] This pathway is a central regulator of the inflammatory response. The α-methylene-γ-butyrolactone moiety can covalently bind to and inhibit key proteins in this pathway, such as the IκB kinase (IKK) complex, preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.[15][17]

This technical guide provides a foundational framework for the isolation and characterization of α-methylene-γ-butyrolactone natural products. The detailed protocols and illustrative diagrams are intended to aid researchers in the successful exploration of this fascinating and biologically significant class of compounds.

References

- 1. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 10. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US6362346B1 - Process for the preparation of α-methylene-γ-butyrolactone and α-acetoxymethyl-γ-butyrolactone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

literature review on the therapeutic applications of alpha-Methylene-gamma-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

The α-methylene-γ-butyrolactone moiety, a reactive α,β-unsaturated carbonyl system, is a recurring structural motif in a vast array of natural products. This scaffold is the cornerstone of the biological activity of numerous sesquiterpene lactones and has garnered significant attention from the scientific community for its diverse therapeutic potential. This technical guide provides an in-depth review of the current understanding of the therapeutic applications of α-methylene-γ-butyrolactones, with a focus on their anticancer, antibacterial, antifungal, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Anticancer Activity: Targeting the NF-κB Signaling Pathway

A significant body of research has focused on the anticancer properties of α-methylene-γ-butyrolactones. A primary mechanism of action for their cytotoxic effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[1]

The α-methylene-γ-butyrolactone acts as a Michael acceptor, forming covalent adducts with nucleophilic residues, such as cysteine, on key proteins in the NF-κB pathway.[2] This covalent modification can disrupt the function of proteins like the IκB kinase (IKK) complex and the p65 (RelA) subunit of NF-κB itself, ultimately preventing the translocation of NF-κB to the nucleus and the transcription of its target genes.[3]

Signaling Pathway Diagram

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of α-methylene-γ-butyrolactone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| α-benzylidene-γ-lactone | B. cinerea | 18.89 - 22.91 | [4] |

| α-benzylidene-γ-lactone | HepG2 | 35.4 | [4] |

| α-benzylidene-γ-lactone | Hepatic L02 | 68.8 | [4] |

| New α-methylene-γ-butyrolactones | Human Tumor Cell Lines | 0.88 to >20.00 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

α-methylene-γ-butyrolactone test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Antibacterial Activity

Synthetic derivatives of α-methylene-γ-butyrolactones have demonstrated potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] These compounds can exhibit rapid bactericidal activity and may also inhibit bacterial virulence factors, such as protease production.[8]

Quantitative Data: Antibacterial Efficacy

The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µM) | Reference |

| β,γ-Diaryl α-methylene-γ-butyrolactones | MRSA | 3.0 - 5.2 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10][11]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

α-methylene-γ-butyrolactone test compounds

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow: Time-Kill Assay

Antifungal Activity

Derivatives of α-methylene-γ-butyrolactone have also shown promise as antifungal agents, with activity against various plant pathogenic fungi.[12] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the lactone ring significantly influence the antifungal potency.[4][12]

Quantitative Data: Antifungal Efficacy

| Compound Class | Fungal Strain | IC50 (µM) | Reference |

| Ester and ether derivatives | Colletotrichum lagenarium | 7.68 - 8.17 | [12] |

| Ester and ether derivatives | Botrytis cinerea | Moderate Activity | [12] |

Anti-inflammatory Activity

The anti-inflammatory properties of α-methylene-γ-butyrolactones are closely linked to their ability to inhibit the NF-κB signaling pathway, as previously discussed in the context of their anticancer activity. By suppressing the production of pro-inflammatory cytokines and mediators, these compounds can mitigate inflammatory responses.[1]

Conclusion

The α-methylene-γ-butyrolactone scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its inherent reactivity, which can be finely tuned through synthetic modifications, allows for the targeting of key biological pathways implicated in a range of diseases. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. Future research should focus on optimizing the efficacy and safety profiles of α-methylene-γ-butyrolactone derivatives to translate their preclinical promise into clinical applications.

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cg51web.net [cg51web.net]

- 5. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. β,γ-Diaryl α-methylene-γ-butyrolactones as potent antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. benchchem.com [benchchem.com]

- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 12. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties and stability of alpha-Methylene-gamma-butyrolactone

An In-depth Technical Guide on the Physicochemical Properties and Stability of α-Methylene-γ-butyrolactone

Introduction

α-Methylene-γ-butyrolactone, also known as Tulipalin A, is a naturally occurring compound found in plants of the Liliaceae family, such as tulips.[1][2] It belongs to the class of gamma-butyrolactones and is characterized by an exocyclic double bond adjacent to the carbonyl group of the lactone ring. This structural feature, the α,β-unsaturated carbonyl system, makes it a reactive Michael acceptor, which is the basis for much of its biological activity and reactivity.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, stability, and experimental protocols related to α-methylene-γ-butyrolactone for researchers, scientists, and drug development professionals.

Physicochemical Properties

The key physicochemical properties of α-Methylene-γ-butyrolactone are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| Molecular Formula | C₅H₆O₂ | [1][5][6][7] |

| Molecular Weight | 98.10 g/mol | [1][5][6][8] |

| Appearance | Clear colorless to light yellow or slightly pink liquid | [1][4][7] |

| Melting Point | < 25 °C | [1][4] |

| Boiling Point | 86-88 °C at 12 mmHg | [1][4][9] |

| Density | 1.119 g/mL at 25 °C | [1][4][9] |

| Refractive Index | n20/D 1.472 | [1][4][9] |

| Flash Point | 37 °C (98.6 °F) - closed cup | [9][10] |

| Water Solubility | Soluble | [1][4][9] |

| Purity/Assay | Typically >95% | [5] |

| Synonyms | Tulipalin A, 3-Methylenedihydro-2(3H)-furanone, Tulipane | [2][5][8][11] |

Stability and Reactivity

Chemical Stability: α-Methylene-γ-butyrolactone is stable under normal temperatures and pressures.[5] However, it is sensitive to air, moisture, and light.[5] It is often supplied with a stabilizer, such as 2,6-di-tert-butyl-p-cresol, to prevent polymerization and degradation.[9] The compound is a flammable liquid and vapor.[5][6]

Reactivity: The reactivity of α-methylene-γ-butyrolactone is dominated by the electrophilic nature of the exocyclic double bond, which is conjugated to the carbonyl group.

-

Michael Addition: It is a potent Michael acceptor, readily reacting with nucleophiles.[3][4] This is the primary mechanism for its biological activity, including its role as a skin sensitizer. It reacts with nucleophilic residues of proteins, such as cysteine and lysine, leading to the formation of covalent adducts.[3] This reactivity is a key factor in allergic contact dermatitis associated with this compound.[3]

-

Photoreactivity: The compound is highly photoreactive. In the presence of UV irradiation, it can undergo a [2+2] cycloaddition reaction with thymine or thymidine.[3] This photoreactivity is thought to be a potential explanation for the progression of allergic contact dermatitis to chronic actinic dermatitis in some individuals.[3]

-

Polymerization: Due to its reactive exocyclic double bond, α-methylene-γ-butyrolactone can be used as a monomer to synthesize biopolymers.[1] It can undergo both vinyl-addition polymerization and, under specific catalytic conditions, ring-opening polymerization to produce unsaturated polyesters.[12]

Storage and Handling: For optimal stability, α-methylene-γ-butyrolactone should be stored in a dry, cool, and well-ventilated place.[5][6] The recommended storage temperature is 2-8 °C.[1][5][9] To prevent degradation from air and moisture, it should be kept in a tightly closed container, preferably under an inert gas like argon or nitrogen.[5][6][13] It should also be protected from light.[5]

Decomposition: Upon combustion or at high temperatures, it may decompose to generate poisonous fumes, including carbon monoxide and carbon dioxide.[5][6]

Experimental Protocols

Synthesis Methods

Several methods for the synthesis of α-methylene-γ-butyrolactone have been reported:

-

Martin et al. Method: This is a two-step process. The first step involves the carboxylation of γ-butyrolactone using methyl methoxymagnesium carbonate (Stiles' reagent) to produce the corresponding acid. The second step involves treating the acid with a mixture of aqueous formaldehyde and diethylamine, followed by treatment with sodium acetate in acetic acid.[14]

-

McMurry Method: In this synthesis, a solution of γ-butyrolactone and diethyl oxalate is added to a solution of sodium ethoxide in ethanol. The resulting α-oxalyl sodium salt is then acidified. This intermediate is dissolved in tetrahydrofuran (THF) and treated with lithium hydride, followed by bubbling formaldehyde gas through the solution to yield α-methylene-γ-butyrolactone.[14]

-

Vapor-Phase Catalytic Reaction: A gaseous mixture of γ-butyrolactone, formaldehyde, water, nitrogen, and oxygen is passed through a reactor containing a catalyst (e.g., silica alumina pretreated with potassium hydroxide) at high temperatures (e.g., 330°C) to produce α-methylene-γ-butyrolactone.[14][15]

Purification Methods

-

Distillation: The compound can be purified by vacuum distillation. A reported condition is distillation at 65 °C under a pressure of 0.5 torr.[14]

-

Melt Crystallization: This technique involves cooling the α-methylene-γ-butyrolactone below its melting point (around -35 °C) to form a solid. Liquid impurities are then drained away from the pure, solid compound. The temperature is subsequently raised to melt the purified α-methylene-γ-butyrolactone for recovery.[14]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method has been developed for the quantification of γ-butyrolactone in biological matrices, using α-methylene-γ-butyrolactone as an internal standard. The general principles can be adapted for the analysis of α-methylene-γ-butyrolactone itself.

-

Sample Preparation: A simple liquid-liquid extraction is performed, for example, with methylene chloride or chloroform, without the need for derivatization.[16][17] The organic extract is then dried over an anhydrous salt like sodium sulfate.[17]

-

Instrumentation: An Agilent 6890N gas chromatograph coupled with an Agilent 5973N mass selective detector can be used.[16]

-

GC Conditions:

-

MS Conditions: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions. For α-methylene-γ-butyrolactone, the ion at m/z 68 is a key fragment.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of α-methylene-γ-butyrolactone can be confirmed using NMR.

-

¹H NMR (500 MHz, CDCl₃): δ 2.9 (m, 2H), 4.3 (t, J=5.2, 2H), 5.6 (t, J=2.5, 1H), 6.2 (t, J=3.2, 1H).[14]

-

¹³C NMR (125 MHz, CDCl₃): δ 171.49, 134.40, 122.98, 66.06, 28.16.[14]

Signaling Pathways and Biological Interactions

The α-methylene-γ-butyrolactone moiety is found in many natural products and is responsible for a range of biological activities, primarily due to its ability to act as a Michael acceptor.

Interaction with Proteins: The electrophilic α,β-unsaturated lactone system reacts with nucleophilic side chains of amino acids in proteins, particularly the thiol group of cysteine and the ε-amino group of lysine. This covalent modification of proteins can disrupt their function and trigger immunological responses, such as allergic contact dermatitis.[3]

Caption: Michael addition reaction of α-Methylene-γ-butyrolactone with a protein nucleophile.

Interaction with DNA (Photoreactivity): α-Methylene-γ-butyrolactone is photoreactive and can undergo [2+2] cycloaddition with pyrimidine bases in DNA, such as thymine, upon exposure to UV light. This leads to the formation of DNA photoadducts, which can be a source of cytotoxicity and may contribute to certain skin pathologies.[3]

Caption: [2+2] Photocycloaddition of α-Methylene-γ-butyrolactone with thymidine.

Experimental Workflow

A typical experimental workflow for working with α-methylene-γ-butyrolactone, from obtaining the compound to its analysis and use in biological assays, is outlined below.

Caption: General experimental workflow for α-Methylene-γ-butyrolactone.

References

- 1. Tulipalin A CAS#: 547-65-9 [m.chemicalbook.com]

- 2. chemotechnique.se [chemotechnique.se]

- 3. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tulipalin A | 547-65-9 [chemicalbook.com]

- 5. georganics.sk [georganics.sk]

- 6. fishersci.nl [fishersci.nl]

- 7. Tulipalin A | CymitQuimica [cymitquimica.com]

- 8. alpha-Methylene butyrolactone | C5H6O2 | CID 68352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. a-Methylene-g-butyrolactone alpha-Methylene-gamma-butyrolactone [sigmaaldrich.com]

- 10. tulipalin A, 547-65-9 [thegoodscentscompany.com]

- 11. This compound, 95%, stabilized, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. The Quest for Converting Biorenewable Bifunctional α-Methylene-γ-butyrolactone into Degradable and Recyclable Polyester: Controlling Vinyl-Addition/Ring-Opening/Cross-Linking Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 547-65-9 | W-105604 [biosynth.com]

- 14. US6531616B2 - Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones - Google Patents [patents.google.com]

- 15. US6362346B1 - Process for the preparation of α-methylene-γ-butyrolactone and α-acetoxymethyl-γ-butyrolactone - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. swgdrug.org [swgdrug.org]

The Biosynthesis of α-Methylene-γ-butyrolactones in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-methylene-γ-butyrolactone is a reactive chemical scaffold found in a diverse array of plant-derived natural products, most notably in sesquiterpene lactones. This structural motif is a key determinant of the biological activity of these compounds, which includes potent anti-inflammatory, anti-cancer, and anti-microbial properties. Understanding the intricate biosynthetic pathways that lead to the formation of this important functional group is crucial for the metabolic engineering of high-value compounds and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biosynthetic routes to α-methylene-γ-butyrolactones in plants, focusing on both the well-established sesquiterpene lactone pathway and a simpler, direct enzymatic conversion found in certain species. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research in this field.

Core Biosynthetic Pathways

Plants have evolved at least two distinct strategies for the biosynthesis of the α-methylene-γ-butyrolactone core. The most extensively studied is a multi-step pathway that is a branch of terpenoid metabolism, leading to a vast array of sesquiterpene lactones. A second, more direct pathway has been identified in tulips, involving the enzymatic conversion of a glycosylated precursor.

The Sesquiterpene Lactone Pathway: A Journey from Farnesyl Diphosphate

The biosynthesis of sesquiterpene lactones, a major class of compounds containing the α-methylene-γ-butyrolactone moiety, originates from the central isoprenoid pathway. The key precursor is farnesyl diphosphate (FPP), which undergoes a series of cyclization and oxidation reactions to form the characteristic lactone ring. A pivotal intermediate in this pathway is (+)-costunolide.[1]

The key enzymatic steps leading to (+)-costunolide are:

-

Step 1: Cyclization of Farnesyl Diphosphate (FPP). The first committed step is the cyclization of the linear C15 precursor, FPP, to form (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) , a type of sesquiterpene synthase.[1]

-

Step 2: Hydroxylation of (+)-Germacrene A. The isopropenyl side chain of (+)-germacrene A is then hydroxylated by (+)-germacrene A hydroxylase , a cytochrome P450 monooxygenase (CYP).[1][2] This enzyme is also referred to as germacrene A oxidase (GAO) in some literature.

-

Step 3: Oxidation to Germacra-1(10),4,11(13)-trien-12-oic Acid. The alcohol formed in the previous step undergoes two successive oxidations to the corresponding carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid. These reactions are catalyzed by NAD(P)+-dependent dehydrogenases.[1]

-

Step 4: Lactone Ring Formation. The final step in the formation of the γ-butyrolactone ring is the C6α-hydroxylation of germacra-1(10),4,11(13)-trien-12-oic acid, which is catalyzed by (+)-costunolide synthase (COS) . This enzyme is also a cytochrome P450.[3][4] The resulting 6α-hydroxy intermediate spontaneously cyclizes to form (+)-costunolide.[5]

The Tulip Pathway: A Direct Enzymatic Conversion

A significantly simpler pathway to an α-methylene-γ-butyrolactone, specifically tulipalin A, exists in tulips (Tulipa gesneriana). This pathway involves the direct enzymatic conversion of a stored precursor, tuliposide A.

-

Step 1: Conversion of Tuliposide A. In response to tissue damage, the glucose ester 6-tuliposide A is converted to tulipalin A (α-methylene-γ-butyrolactone) by the action of tuliposide-converting enzymes (TCEs) .[6][7] These enzymes catalyze an intramolecular transesterification, leading to the formation of the lactone ring and the release of glucose. A similar conversion occurs for tuliposide B to form tulipalin B (α-methylene-β-hydroxy-γ-butyrolactone).[8]

References

- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene a hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase(s) involved in sesquiterpene lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]

- 7. A novel lactone-forming carboxylesterase: molecular identification of a tuliposide A-converting enzyme in tulip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

historical perspective on the discovery of alpha-Methylene-gamma-butyrolactone containing natural products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The α-methylene-γ-butyrolactone moiety is a key pharmacophore found in a vast and structurally diverse class of natural products, most notably the sesquiterpene lactones. These compounds, primarily isolated from the plant family Asteraceae, have a rich history rooted in traditional medicine and have become the subject of intense scientific investigation due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a historical perspective on the discovery of these fascinating molecules, detailing the key milestones, the evolution of experimental techniques for their isolation and characterization, and the growing understanding of their mechanisms of action.

Early Discoveries: The Dawn of a New Class of Natural Products

The journey into the world of α-methylene-γ-butyrolactone-containing natural products began in the 19th century with the isolation of santonin.

Santonin: The Trailblazing Anthelmintic

In 1830, German chemists isolated a crystalline substance from the flower heads of Artemisia cina, a plant long used as a remedy for intestinal worms.[1] This compound, named santonin , became one of the earliest examples of a sesquiterpene lactone to be discovered and was widely used as an anthelmintic until the mid-20th century.[1] The determination of its molecular formula, C₁₅H₁₈O₃, by S. Cannizzaro and his school, marked the beginning of a long and arduous process of structural elucidation that would span nearly a century.[2][3] Early chemical studies revealed the presence of a ketone and a lactone functional group.[2][3] The complete stereostructure of santonin was not definitively established until the advent of modern spectroscopic techniques.

The historical significance of santonin also extends to the field of photochemistry. In 1834, Trommsdorff observed that crystals of santonin turned yellow and "exploded" upon exposure to sunlight, which is now recognized as the first reported organic photochemical reaction.[1]

The Mid-20th Century: Expansion and Structural Elucidation

The mid-20th century witnessed a surge in the discovery of new sesquiterpene lactones, driven by advancements in chromatographic and spectroscopic techniques. This era saw the isolation and characterization of several key compounds that are still the subject of research today.

Helenalin and Parthenolide: From Folk Remedies to Scientific Scrutiny

Helenalin , a toxic sesquiterpene lactone, was isolated from Arnica montana and Arnica chamissonis, plants with a long history of use in folk medicine for treating sprains and inflammation.[4][5] Its structure, featuring both an α-methylene-γ-butyrolactone ring and a cyclopentenone group, was elucidated, and these reactive Michael acceptor sites were identified as being crucial for its biological activity.[4]

Similarly, parthenolide was first isolated from Tanacetum parthenium (feverfew), a herb traditionally used to treat migraines, fever, and arthritis.[6][7] The presence of the α-methylene-γ-lactone ring and an epoxide moiety were identified as key structural features responsible for its bioactivity.[7]

Alantolactone and Isoalantolactone: A Bioactive Isomeric Pair

Alantolactone and its isomer, isoalantolactone, were isolated from various plants of the Inula genus, which have been used in traditional Chinese medicine.[8][9] Their structures as eudesmanolide-type sesquiterpene lactones were determined, and they have since been shown to possess a range of pharmacological activities, including anticancer and anti-inflammatory effects.[8]

Modern Era: Mechanistic Insights and Drug Development

Recent decades have seen a shift from discovery and structural elucidation to understanding the molecular mechanisms of action of these compounds and exploring their therapeutic potential. The development of high-throughput screening and advanced analytical techniques has enabled a deeper understanding of how α-methylene-γ-butyrolactone-containing natural products interact with biological systems.

The key to the bioactivity of many of these compounds is the α-methylene-γ-lactone moiety, which acts as a Michael acceptor, forming covalent bonds with nucleophilic residues, particularly the sulfhydryl groups of cysteine in proteins.[4] This interaction can modulate the function of key signaling proteins, leading to the observed pharmacological effects.

Data Presentation: A Summary of Key Bioactive Compounds

The following table summarizes key α-methylene-γ-butyrolactone-containing natural products, their sources, and reported biological activities with quantitative data where available from historical and recent studies.

| Compound | Natural Source(s) | Year of Isolation (approx.) | Reported Biological Activities | Quantitative Data (IC₅₀/ED₅₀) |

| Santonin | Artemisia cina, Artemisia maritima | 1830[1] | Anthelmintic[1] | Not widely reported in modern literature |

| Helenalin | Arnica montana, Arnica chamissonis | Mid-20th Century | Anti-inflammatory, Antineoplastic, Toxic[4] | Oral LD₅₀ (mice, rats, rabbits, sheep): 85-150 mg/kg[4] |

| Parthenolide | Tanacetum parthenium (Feverfew) | 1970s[10] | Anti-inflammatory, Anticancer, Antimigraine[6][7] | IC₅₀ against Leishmania amazonensis promastigotes: 0.37 µg/mL; amastigotes: 0.81 µg/mL[11] |

| Alantolactone | Inula helenium, Inula japonica | Mid-20th Century | Anticancer, Anti-inflammatory, Antimicrobial[8] | Inhibitory activity against MK-1, HeLa, B16F10, and K562 cell lines[8] |

| Isoalantolactone | Inula helenium, Inula racemosa | Mid-20th Century | Anticancer, Anti-inflammatory, Neuroprotective[9] | Antifungal ED₅₀ against Fusarium moniliforme: 168 ppm (for a derivative)[9] |

| Vernodalinol | Vernonia amygdalina | 2009 (first report) | Anticancer | Inhibition of MCF-7 cell growth: 34% at 25 µg/mL, 40% at 50 µg/mL[12] |

Experimental Protocols

The methodologies for the discovery of α-methylene-γ-butyrolactone-containing natural products have evolved significantly over time.

Historical Methods (Pre-1960s)

1. Extraction:

-

Maceration/Percolation: Dried and powdered plant material was typically soaked in a solvent (e.g., ethanol, water) for extended periods.[1][13] The solvent was then collected and evaporated to yield a crude extract.

-

Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus was often employed, using a non-polar solvent like hexane to extract the lipophilic compounds from the plant material.[13]

2. Isolation and Purification:

-

Crystallization: This was a primary method for purifying compounds from crude extracts. The extract would be dissolved in a suitable solvent and allowed to cool slowly, inducing the formation of crystals of the pure compound.[2]

-

Acid-Base Extraction: For compounds with acidic or basic properties, partitioning between aqueous and organic phases at different pH values was used for separation.

-

Early Chromatography: While not as sophisticated as modern techniques, early forms of column chromatography using adsorbents like alumina were used to separate components of a mixture.

3. Structure Elucidation:

-

Elemental Analysis: Determination of the empirical formula was a crucial first step.[2][3]

-

Derivative Formation: Creating derivatives (e.g., oximes, esters) helped to identify functional groups.[2][3]

Modern Methods (Post-1960s)

1. Extraction:

-

Supercritical Fluid Extraction (SFE): Using supercritical CO₂ as a solvent offers a more environmentally friendly and selective extraction method.

-

Ultrasonic and Microwave-Assisted Extraction: These techniques use energy to enhance the efficiency and speed of the extraction process.

2. Isolation and Purification:

-

Column Chromatography: This is a fundamental technique using a stationary phase (e.g., silica gel, alumina) packed in a column to separate compounds based on their polarity. Elution with a solvent gradient is common.

-

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient and automated technique that uses high pressure to pump a solvent through a column packed with a fine stationary phase, allowing for the separation of complex mixtures and the isolation of pure compounds.[10][12] Reversed-phase HPLC is commonly used for sesquiterpene lactones.

3. Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR are powerful techniques for determining the complete chemical structure and stereochemistry of a molecule.[10][11]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.[11]

-

X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure.[2]

Mandatory Visualizations

Signaling Pathways Modulated by Sesquiterpene Lactones

The anti-inflammatory and anticancer effects of many α-methylene-γ-butyrolactone-containing natural products are now understood to be mediated through the modulation of key signaling pathways. The following diagrams illustrate some of the primary pathways affected, representing our modern understanding of their mechanisms of action.

General Workflow for Natural Product Discovery

The process of discovering and characterizing new natural products follows a general workflow that has been refined over many decades.

References

- 1. Santonin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Helenalin - Wikipedia [en.wikipedia.org]

- 5. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoalantolactone: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antileishmanial Activity of Parthenolide, a Sesquiterpene Lactone Isolated from Tanacetum parthenium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. turkjps.org [turkjps.org]

- 13. DE10014670B4 - Process for the extraction and isolation of Santonin from Artemisia sp. - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

In Vitro Cytotoxicity Screening of α-Methylene-γ-butyrolactone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of α-methylene-γ-butyrolactone derivatives. This class of compounds, characterized by a reactive α,β-unsaturated carbonyl group (a Michael acceptor), has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and its potential as a scaffold for the development of novel therapeutic agents, particularly in oncology.[1][2][3]

Introduction

The α-methylene-γ-butyrolactone moiety is a key pharmacophore found in a variety of natural products, many of which exhibit potent cytotoxic and anti-inflammatory activities.[4][5] The biological activity of these compounds is largely attributed to the electrophilic nature of the exocyclic α-methylene group, which can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, thereby modulating their function.[3] This reactivity forms the basis of their potential as anticancer agents, as they can target key proteins involved in cancer cell proliferation, survival, and inflammation.

This guide details the common experimental protocols for assessing the in vitro cytotoxicity of these derivatives, presents quantitative data from various studies in a structured format, and illustrates the key signaling pathways implicated in their mechanism of action.

Data Presentation: In Vitro Cytotoxicity of α-Methylene-γ-butyrolactone Derivatives

The following tables summarize the in vitro cytotoxic activity of a selection of α-methylene-γ-butyrolactone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, µM) of Naphthalene and Naphtho[2,1-b]furan Derivatives

| Compound | Substitution | Cell Line | IC50 (µM) | Reference |

| Naphthalene Derivative 1 | Unsubstituted | Leukemia | Cytostatic | [6] |

| Naphthalene Derivative 2 | Bromo substitution | Leukemia | Enhanced potency | [6] |

| Naphtho[2,1-b]furan Derivative | Tricyclic | Solid Tumors | Cytostatic & Cytocidal | [6] |

| Naphthalene-fused Derivative | (α-alkoxycarbonyl)methylene | HCT-15 (Colon) | 64-66 | [1] |

| Naphthalene-fused Derivative | (α-alkoxycarbonyl)methylene | MCF-7 (Breast) | 64-66 | [1] |

Table 2: Cytotoxicity (IC50, µM) of Spirocyclic Oxindole and Isatin Derivatives

| Compound | Description | Cell Line | IC50 (µM) | Reference |

| Analogue 19 | Isatin derived spirocyclic | Ovarian Cancer | Low µM | [4] |

| Analogue 29 | Dimethyl analogue of 19 | Various Cancer Cells | Low µM (2-20 fold > Parthenolide) | [4] |

| SpiD3 | Isatin derived spirocyclic dimer | Leukemia | Low nM | [7] |

Table 3: Cytotoxicity (IC50, µM) of α-Alkylidene-γ-lactone and Lactam Derivatives

| Compound | Substituent at Position 5 | Cell Line | IC50 (µM) | Reference |

| 13d | Benzyl | L-1210, HL-60, NALM-6 (Leukemia) | 5.4 | [8] |

| 13e | 3,4-dimethoxyphenylmethyl | L-1210, HL-60, NALM-6 (Leukemia) | 6.0 | [8] |

Table 4: Cytotoxicity (GI50, Log10 M) of γ-Substituted γ-Aryloxymethyl-α-methylene-γ-butyrolactones

| Aryl Portion | γ-Substituent | Average log GI50 | Reference |

| quinolin-2(1H)-one | Biphenyl | -5.89 | [9] |

| quinoline | Biphenyl | -5.79 | [9] |

| 2-methylquinoline | Biphenyl | -5.69 | [9] |

| 8-hydroxyquinoline | Biphenyl | -5.64 | [9] |

| 2-naphthalene | Biphenyl | -5.59 | [9] |

| benzene | Biphenyl | -4.90 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro cytotoxicity screening results. Below are protocols for commonly employed assays.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the α-methylene-γ-butyrolactone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

-

After the incubation period, carefully collect the cell culture supernatant.

-

Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Treat cells with the α-methylene-γ-butyrolactone derivatives for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. The different cell populations are identified based on their fluorescence signals:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the cytotoxicity screening of α-methylene-γ-butyrolactone derivatives.

Caption: General experimental workflow for in vitro cytotoxicity screening.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The in vitro cytotoxicity screening of α-methylene-γ-butyrolactone derivatives is a critical step in the identification and development of new anticancer drug candidates. The methodologies outlined in this guide, coupled with the presented data and pathway visualizations, provide a solid foundation for researchers in this field. The structure-activity relationship data suggests that modifications to both the aryl and γ-substituents of the lactone ring can significantly impact cytotoxic potency.[6][9] The mechanism of action often involves the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation. Future research should continue to explore novel derivatives with improved potency and selectivity, as well as further elucidate the molecular targets and mechanisms underlying their cytotoxic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cytotoxic evaluation of alpha-methylene-gamma-butyrolactone bearing naphthalene and naphtho[2,1-b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel synthesis, cytotoxic evaluation, and structure-activity relationship studies of a series of alpha-alkylidene-gamma-lactones and lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of α-Methylene-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for α-Methylene-γ-butyrolactone (also known as Tulipalin A), a compound of interest in various research and development fields. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for α-Methylene-γ-butyrolactone (C₅H₆O₂; Molecular Weight: 98.10 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.2 | t | ~2.9 | =CH₂ (H-5a) |

| ~5.6 | t | ~2.6 | =CH₂ (H-5b) |

| ~4.3 | t | ~7.0 | -O-CH₂- (H-4) |

| ~3.0 | m | - | -CH₂-C= (H-3) |

Note: Actual chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (C-1) |

| ~135 | =C- (C-2) |

| ~122 | =CH₂ (C-5) |

| ~66 | -O-CH₂- (C-4) |

| ~28 | -CH₂-C= (C-3) |

Source: Data compiled from publicly available spectral databases.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~2900 | Medium | C-H stretch |

| ~1765 | Strong | C=O stretch (in a 5-membered lactone)[3] |

| ~1660 | Medium | C=C stretch |

| 1050-1270 | Strong | C-O-C and C-O stretch[4] |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 98 | High | [M]⁺ (Molecular Ion) |

| 68 | Medium | [M - CO]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 39 | High | [C₃H₃]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., EI, ESI).[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

2.1 NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of α-Methylene-γ-butyrolactone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] The concentration should be in the range of 0.3-0.5 mM for optimal results.[6]

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).[7]

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.23 ppm).[7]

-

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

2.2 IR Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.[9]

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.3 Mass Spectrometry

-

Sample Preparation :

-

Instrumentation : Employ a mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation.

-

Ionization :

-

Electron Ionization (EI) : Typically used with GC-MS, this hard ionization technique is useful for generating fragment ions and aiding in structural elucidation.

-

Electrospray Ionization (ESI) : A soft ionization technique commonly used with LC-MS, which is good for determining the molecular weight of the compound.[11]

-

-

Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to interpret the fragmentation pattern to confirm the structure.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like α-Methylene-γ-butyrolactone.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. alpha-Methylene butyrolactone | C5H6O2 | CID 68352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. ekwan.github.io [ekwan.github.io]

- 6. nmr-bio.com [nmr-bio.com]

- 7. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. amherst.edu [amherst.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to α-Methylene-γ-butyrolactone via Intramolecular Lactonization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The α-methylene-γ-butyrolactone moiety is a key structural feature in a vast array of natural products exhibiting significant biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] Its synthesis, particularly through intramolecular lactonization, has been a subject of intense research to enable the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for several key synthetic strategies that employ intramolecular lactonization to construct this important pharmacophore.

Chromium-Catalyzed Asymmetric Allylation and Subsequent Lactonization

This powerful two-step method allows for the enantioselective synthesis of α-exo-methylene γ-butyrolactones from various aldehydes.[2][3] The first step involves a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation, followed by an intramolecular lactonization to yield the final product.[2] This method is notable for its mild reaction conditions and broad substrate scope, including aliphatic, aryl, and α,β-unsaturated aldehydes, with excellent yields and high enantiomeric excess.[2][3]

Signaling Pathway and Experimental Workflow

Caption: Workflow for the chromium-catalyzed synthesis of α-methylene-γ-butyrolactone.

Experimental Protocol:

Step 1: Chromium-Catalyzed Carbonyl 2-(Alkoxycarbonyl)allylation

-

To a dry Schlenk tube under an argon atmosphere, add CrCl₂ (10 mol%), the chiral carbazole-based bisoxazoline ligand (12 mol%), CoPc (cobalt(II) phthalocyanine, 5 mol%), and LiCl (1.0 equiv.).

-

Add anhydrous THF (0.5 M) and stir the mixture at room temperature for 30 minutes.

-

Add Mn powder (2.0 equiv.) and stir for another 15 minutes.

-

To the resulting dark green solution, add the aldehyde (1.0 equiv.) and 2-(methoxycarbonyl)allyl bromide (1.5 equiv.).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the homoallylic alcohol intermediate.

Step 2: Intramolecular Lactonization

-

Dissolve the purified homoallylic alcohol (1.0 equiv.) in anhydrous dichloromethane (0.1 M).

-

Add camphorsulfonic acid (CSA, 0.2 equiv.).

-

Stir the mixture at room temperature for 2-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the pure α-methylene-γ-butyrolactone.

Quantitative Data Summary:

| Aldehyde Substrate | Yield (%)[2] | ee (%)[2] |

| Benzaldehyde | 91 | 93 |

| 4-Chlorobenzaldehyde | 88 | 95 |

| 2-Naphthaldehyde | 85 | 94 |

| Cinnamaldehyde | 78 | 90 |

| Cyclohexanecarboxaldehyde | 82 | 92 |

Tandem Allylboration/Lactonization

This method provides an efficient route to α-methylene-γ-butyrolactones from readily available allylic boronates and benzaldehyde derivatives.[4][5] The reaction is catalyzed by a chiral N,N'-dioxide/Al(III) complex and proceeds through a kinetic resolution of the allylboration intermediate via asymmetric lactonization.[4] This approach allows for the assembly of all four possible stereoisomers from the same set of starting materials by varying the lactonization conditions.[4][5]

Logical Relationship of the Tandem Reaction

Caption: Key steps in the tandem allylboration/lactonization synthesis.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral N,N'-dioxide ligand (10 mol%) and Al(OiPr)₃ (10 mol%) in anhydrous toluene (0.2 M).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the benzaldehyde derivative (1.0 equiv.) and the allylic boronate (1.2 equiv.).

-

Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, add a lactonization agent (e.g., p-toluenesulfonic acid, 1.1 equiv.).

-

Continue stirring at room temperature for an additional 4-12 hours.

-

Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α-methylene-γ-butyrolactone.

Quantitative Data Summary:

| Benzaldehyde Derivative | Yield (%)[4] | er (diastereomer 1)[4] | er (diastereomer 2)[4] |

| 4-Nitrobenzaldehyde | 85 | 95:5 | 94:6 |

| 4-Methoxybenzaldehyde | 78 | 92:8 | 91:9 |

| 2-Chlorobenzaldehyde | 81 | 96:4 | 95:5 |

| Thiophene-2-carbaldehyde | 75 | 93:7 | 92:8 |

Radical Cyclization of Bromo-Propargyl Ethers

This synthetic route involves a three-step sequence starting with the formation of a 2-bromoalkyl prop-2-ynyl ether, followed by a radical cyclization to a 3-methylenetetrahydrofuran, and finally oxidation to the α-methylene-γ-butyrolactone.[6] The key step is the intramolecular radical cyclization, which can be catalyzed by cobaloxime.[6]

Experimental Workflow for Radical Cyclization Route

Caption: Synthetic pathway involving radical cyclization.

Experimental Protocol:

Step 1: Synthesis of 1-Bromo-1,2-diphenylethyl prop-2-yn-1-yl Ether

-

To a solution of cis-stilbene (1.0 equiv.) in anhydrous dichloromethane at 0 °C, add N-bromosuccinimide (NBS, 1.1 equiv.).

-

Then, add propargyl alcohol (1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous Na₂S₂O₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the bromoether.